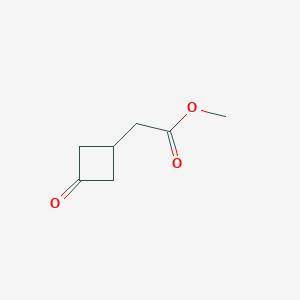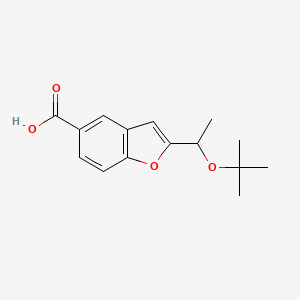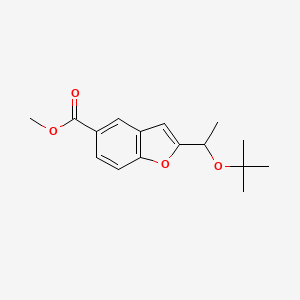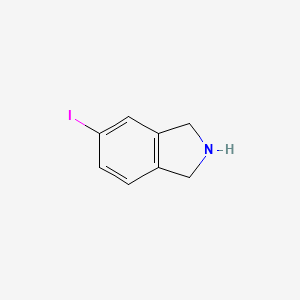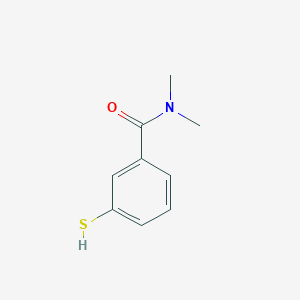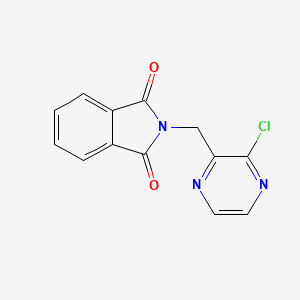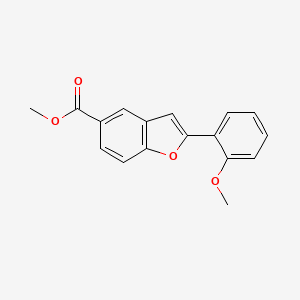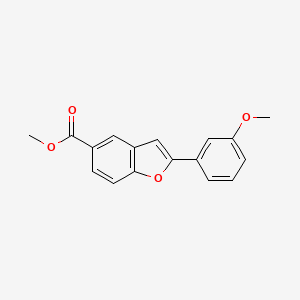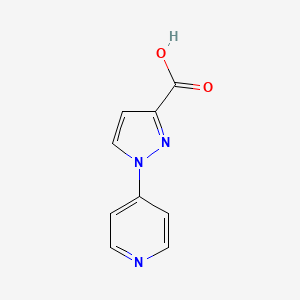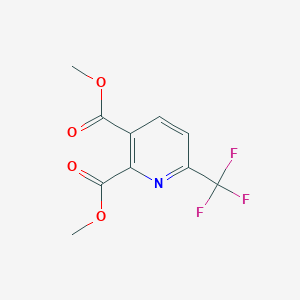
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate
Descripción general
Descripción
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is a chemical compound . It’s a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, including Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate, is a significant area of research in the agrochemical and pharmaceutical industries . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is characterized by the presence of a pyridine ring with a trifluoromethyl group and two carboxylate groups .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, including Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate, are involved in various chemical reactions. They are used in the synthesis of different compounds, including those used in the agrochemical and pharmaceutical industries .Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate are influenced by its molecular structure, particularly the presence of the trifluoromethyl group and the pyridine ring .Aplicaciones Científicas De Investigación
Free-Radical Chemistry
Dimethyl pyridine-2,6-dicarboxylate has been studied for its potential in free-radical chemistry. A study by Shelkov and Melman (2005) explored its selective substitution through free-radical reactions, involving Fenton-type reactions to generate free radicals, leading to various dimethyl pyridine-2,6-dicarboxylate derivatives (Shelkov & Melman, 2005).
Microwave-Assisted Synthesis
Guo-Fu Zhang et al. (2010) conducted research on synthesizing pyridine 2, 6-dicarboxylic acid using microwave irradiation. This approach improved the synthesis process by changing from traditional methods to microwave technology, highlighting the compound's role in innovative synthesis techniques (Guo-Fu Zhang et al., 2010).
Bromination Studies
The compound was also used in studies involving bromination. Miki et al. (2006) investigated the treatment of dimethyl indole-2,3-dicarboxylate with bromine and Lewis acid, yielding various bromoindole derivatives, indicating its utility in halogenation reactions (Miki et al., 2006).
Interaction with Iodine
Chernov'yants et al. (2011) explored the behavior of 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, towards molecular iodine. The formation of an n–σ* complex in this context sheds light on the compound's interaction with halogens (Chernov'yants et al., 2011).
Catalysis and Ionic Liquids
Xiaobing Liu et al. (2018) studied the synthesis of dimethyl pyridine-2,6-dicarboxylate derivatives using basic ionic liquid as a catalyst. This research emphasizes the compound's role in catalysis, particularly in the presence of ionic liquids (Xiaobing Liu et al., 2018).
Fluorescence and NLO Properties
Haibo Xiao et al. (2010) synthesized novel chromophores based on dipicolinate, including dimethyl pyridine-2,6-dicarboxylate derivatives, and investigated their absorption, photoluminescence, and two-photon absorption properties. This suggests the compound's potential in developing materials with special optical properties (Haibo Xiao et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-17-8(15)5-3-4-6(10(11,12)13)14-7(5)9(16)18-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAPRVDYXPLQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727835 | |
| Record name | Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
CAS RN |
905273-56-5 | |
| Record name | Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



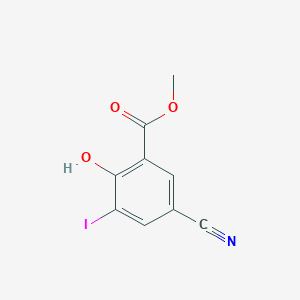
![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)
